1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride
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Overview
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including the reaction of hydroxylamine with β-diketones or β-keto esters.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the isoxazole intermediate.
Phenoxypropanone Formation: The final step involves the reaction of the piperazine-isoxazole intermediate with phenoxypropanone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
- 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
Uniqueness
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoxazole ring, piperazine moiety, and phenoxypropanone structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-14-18(15(2)25-20-14)13-21-9-11-22(12-10-21)19(23)16(3)24-17-7-5-4-6-8-17;/h4-8,16H,9-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCHZPLIYNXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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